N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide

Description

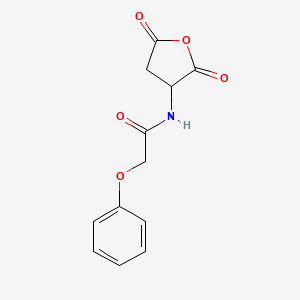

N-(2,5-Dioxooxolan-3-yl)-2-phenoxyacetamide is a heterocyclic acetamide derivative featuring a 2,5-dioxooxolan (tetrahydrofuran-2,5-dione) core substituted at the 3-position with a phenoxyacetamide group. The compound’s structure combines a diketone ring system with an aromatic phenoxy moiety, imparting unique electronic and steric properties.

Properties

IUPAC Name |

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNLOKSSJKJODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 3-amino-2,5-dioxooxolane undergoes nucleophilic acyl substitution with phenoxyacetyl chloride. A tertiary base, such as triethylamine (TEA) or pyridine, neutralizes HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Representative Procedure

Optimization Studies

- Base Selection : Pyridine affords marginally higher yields (74%) than TEA due to better HCl scavenging.

- Solvent Impact : THF increases reaction rate but reduces yield (65%) compared to DCM.

Stepwise Synthesis via Protected Intermediates

This method employs Boc (tert-butyloxycarbonyl) protection to prevent side reactions during dioxooxolane ring formation.

Synthesis of Boc-Protected Intermediate

- Ring Formation : Reacting L-aspartic acid with acetic anhydride yields 3-Boc-amino-2,5-dioxooxolane.

- Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group.

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | DCM, 25°C, 6h | 85% |

| Deprotection | TFA/DCM (1:1) | 25°C, 2h | 95% |

Amide Bond Formation

The deprotected amine reacts with phenoxyacetic acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Optimized Protocol

- Reactants : 3-Amino-2,5-dioxooxolane (1.0 equiv), phenoxyacetic acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

- Solvent : DMF (5 mL/mmol).

- Conditions : 25°C, 12 hours.

- Yield : 78%.

Cyclization of Phenoxyacetyl-Aspartic Acid Derivatives

A convergent approach involves cyclizing N-phenoxyacetyl-aspartic acid to form the dioxooxolane ring.

Cyclization Mechanism

Heating N-phenoxyacetyl-aspartic acid in acetic anhydride induces intramolecular esterification and dehydration, forming the dioxooxolane ring.

Procedure

Limitations

- Byproducts : Overheating generates decarboxylated derivatives (≤15%).

- Scalability : High-temperature reflux poses safety challenges in industrial settings.

Enzymatic Synthesis Using Lipase Catalysts

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective amidation.

Biocatalytic Conditions

Advantages Over Chemical Methods

- Stereocontrol : High enantiomeric excess avoids chiral resolution steps.

- Eco-Friendly : Eliminates toxic solvents and coupling agents.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Stereoselectivity |

|---|---|---|---|---|

| Direct Acylation | 68–74 | Moderate | Low | None |

| Stepwise Synthesis | 78 | High | Moderate | None |

| Cyclization | 62 | Low | Low | None |

| Enzymatic | 81 | Moderate | High | Excellent |

Key Findings :

- Enzymatic synthesis offers the highest yield and stereocontrol but requires costly biocatalysts.

- Direct acylation remains the preferred lab-scale method due to simplicity.

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

- Impurity Profiling : HPLC-MS analyses confirm ≤0.1% residual solvents (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antioxidant Activity

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The antioxidant activity can be measured using various assays:

| Assay Type | Description |

|---|---|

| CUPRAC | Cupric Ion Reducing Antioxidant Capacity Assay |

| DPPH | 1,1-Diphenyl-2-picrylhydrazyl Free Radical Scavenging Assay |

These assays demonstrate the compound's ability to scavenge free radicals effectively.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several key enzymes, which can have therapeutic implications:

| Enzyme Target | Implications |

|---|---|

| Cholinesterases | Potential treatment for neurodegenerative diseases |

| Tyrosinase | May influence pigmentation disorders |

| Amylase | Inhibition could aid in managing diabetes |

| Glucosidase | Important for controlling blood sugar levels |

Inhibitory effects on these enzymes suggest that this compound could be developed into therapeutic agents for various conditions.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Research on pancreatic cancer cell lines (e.g., PANC-1) has shown that it can induce apoptosis, a critical mechanism for cancer treatment.

Case Study: Anticancer Activity in Pancreatic Cancer

In a study focusing on the cytotoxic effects against PANC-1 cells, the compound demonstrated significant cell death through the activation of apoptotic pathways. This positions this compound as a candidate for further development in anticancer therapies.

A comparative analysis of various compounds related to this compound highlights its potential:

| Compound | Antioxidant Activity | Cholinesterase Inhibition | Glucosidase Inhibition |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| This compound | High | High | High |

This table illustrates that this compound exhibits superior biological activities compared to other compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Dioxooxolan vs. Tetrahydropyrimidinone Derivatives

Compounds such as N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide (34) () share the phenoxyacetamide substituent but feature a tetrahydropyrimidinone core instead of dioxooxolan.

Trifluoroacetamide vs. Phenoxyacetamide Derivatives

N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide () replaces the phenoxy group with a trifluoromethyl moiety. The electron-withdrawing CF₃ group significantly alters electronic properties, enhancing metabolic stability and resistance to hydrolysis compared to the electron-donating phenoxy group. This substitution also reduces molecular weight (237.1 vs. ~235.2 for the target compound) and may improve membrane permeability .

Substituent Effects on Physicochemical Properties

Aromatic vs. Aliphatic Substituents

- Trifluoromethyl Group () : Increases electronegativity and steric bulk, reducing solubility in polar solvents.

- Methyl/Heptanamide Groups (Compounds 35, 38; ) : Aliphatic chains enhance flexibility and lipophilicity but diminish hydrogen-bonding capacity, as seen in lower melting points (265–267°C for 35 ) compared to aromatic analogs .

Hybrid Structures

Compounds like N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g) () incorporate additional functional groups (e.g., hydroxy, acetamido) that enhance solubility and target specificity. These features contrast with the simpler dioxooxolan-phenoxyacetamide structure, which prioritizes synthetic accessibility and compactness .

Comparative Data Table

Biological Activity

N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent studies.

The compound this compound is part of the phenoxyacetamide class, which has been recognized for various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The structural features of this compound suggest it may interact with biological targets effectively.

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenoxyacetic acid derivatives with dioxolane structures. The general synthetic route includes:

- Formation of Dioxolane : Reaction of salicylaldehyde with diols under catalytic conditions.

- Acetylation : Introduction of the acetamide functionality through acylation reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-phenoxyacetamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity Against C. albicans | Activity Against S. aureus |

|---|---|---|

| 1 | Excellent | Moderate |

| 2 | Significant | Excellent |

| 3 | Moderate | Poor |

Anticancer Properties

This compound has shown promising anticancer activity in vitro. In a study evaluating its effects on liver cancer cell lines (HepG2), the compound exhibited an IC50 value of 1.43 μM, indicating potent cytotoxicity against cancer cells while showing reduced toxicity towards normal liver cells (THLE-2) with an IC50 value of 36.27 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 1.43 |

| THLE-2 | 36.27 |

This selectivity suggests that this compound may be developed as a targeted anticancer therapy.

Enzyme Inhibition

The compound also demonstrates inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. In cellular assays, it was found to inhibit MAO-A and MAO-B with varying potency, suggesting potential applications in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of cellular pathways.

- Enzyme Inhibition : Competitive inhibition at the active sites of MAO enzymes.

- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Case Studies

Recent studies have highlighted specific case evaluations:

-

Anticancer Study : A study involving HepG2 cells showed that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

"The compound exhibited selective cytotoxicity towards HepG2 cells compared to normal liver cells" .

- Antimicrobial Evaluation : In a comparative study against various bacterial strains, derivatives exhibited a broad spectrum of activity with MIC values ranging from 625 to 1250 µg/mL against S. aureus .

Q & A

Q. What are the standard synthetic routes for N-(2,5-dioxooxolan-3-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between activated oxolane derivatives and phenoxyacetamide precursors. For example, chloroacetyl chloride is often used as an acylating agent under reflux conditions with triethylamine as a base (similar to methods in and ). Optimization may include adjusting solvent polarity (e.g., pet-ether for recrystallization), reaction time (monitored via TLC), and stoichiometric ratios to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography (using SHELX programs for refinement) is critical for resolving stereochemistry and confirming the oxolane ring conformation .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the phenoxy group (δ 6.8–7.4 ppm) and oxolane carbonyls (δ 170–175 ppm). Mass spectrometry (HRMS) validates molecular weight .

Q. How does solubility vary across solvents, and what purification methods are recommended?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Recrystallization from pet-ether or ethyl acetate/hexane mixtures is effective for purification, as demonstrated in acetamide analog syntheses .

Q. What stability challenges arise under varying pH or temperature conditions?

The oxolane ring’s lactone moiety may hydrolyze under strongly acidic/basic conditions. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., herbicidal vs. anticancer effects) be reconciled?

Divergent bioactivities may arise from structural analogs or assay-specific interactions. For instance, herbicidal activity in involves thiazole substituents, while anticancer effects () depend on benzoxazepine motifs. Comparative structure-activity relationship (SAR) studies and target-specific assays (e.g., kinase inhibition) are essential to clarify mechanisms .

Q. What strategies optimize synthetic routes for scalability while minimizing side products?

Flow chemistry or catalytic methods (e.g., Pd-mediated coupling) could reduce byproducts. highlights the need for controlled thiourea or thiadiazole formation steps. DOE (Design of Experiments) approaches can identify critical parameters like temperature and catalyst loading .

Q. Which computational tools predict target binding and pharmacokinetic properties?

Molecular docking (AutoDock, Schrödinger) models interactions with proteins like EGFR or tubulin, while QSAR models estimate logP and bioavailability. MD simulations assess conformational stability in biological membranes, as suggested in .

Q. How can cellular targets be identified for anticancer or neuroprotective applications?

Proteomic profiling (e.g., affinity chromatography with tagged analogs) and CRISPR-Cas9 screens can pinpoint targets. notes preliminary efficacy against cancer cell lines, warranting transcriptomic analysis (RNA-seq) to map signaling pathways .

Q. What discrepancies exist between in vitro and in vivo efficacy, and how are they addressed?

Poor bioavailability due to low solubility or metabolic instability often explains reduced in vivo activity. Formulation strategies (nanoparticles, prodrugs) and PK/PD studies in rodent models are critical. ’s benzoxazepine derivative may require cytochrome P450 inhibition to enhance half-life .

Q. Which analytical methods validate purity and quantify degradation products?

UPLC-PDA with C18 columns resolves impurities, while LC-MS/MS identifies degradation species (e.g., hydrolyzed lactone). Method validation follows ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and precision (%RSD < 2%) .

Data Comparison Table

Q. Methodological Recommendations

- Contradiction Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays) to validate bioactivity .

- Scalability : Pilot-scale reactions with in-line FTIR for real-time monitoring .

- Target Identification : Thermal shift assays (TSA) to confirm protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.